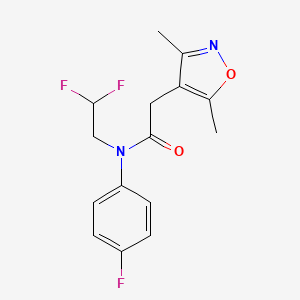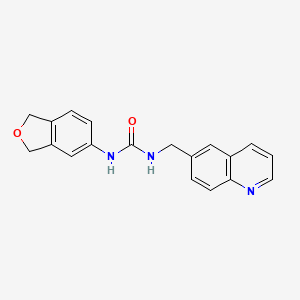![molecular formula C15H15N5O3 B7678509 5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B7678509.png)
5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide, also known as PHCCC, is a synthetic compound used in scientific research. It belongs to the class of allosteric modulators, which means it binds to a specific site on a protein and changes its shape, leading to altered activity. PHCCC has been studied extensively for its potential therapeutic uses, particularly in the treatment of neurological disorders.
Wirkmechanismus
5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide binds to a specific site on mGluR4, causing a conformational change that leads to increased receptor activity. This results in the inhibition of neurotransmitter release, which can have a variety of effects depending on the specific neurotransmitter involved. For example, in the case of dopamine, inhibition of release can lead to decreased motor activity and reduced reward-seeking behavior.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter release, it has been shown to modulate the activity of ion channels, such as the GABA(A) receptor. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of conditions such as multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide in lab experiments is its specificity for mGluR4. This allows researchers to study the effects of modulating this receptor without affecting other receptors or neurotransmitter systems. However, one limitation is that this compound is relatively new and not well-studied in vivo. This means that its effects in animal models and humans are not well-understood, which can limit its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide. One area of interest is its potential use in the treatment of addiction. Studies have shown that this compound can reduce cocaine self-administration in rats, suggesting that it may be useful in the treatment of cocaine addiction. Another area of interest is its potential use in the treatment of schizophrenia. Studies have shown that this compound can improve cognitive deficits in animal models of schizophrenia, suggesting that it may be useful in the treatment of this condition. Finally, further research is needed to better understand the effects of this compound on neurotransmitter systems and ion channels, which may lead to the development of new therapeutic applications.
Synthesemethoden
5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. This is then reacted with 2-(2H-tetrazol-5-yl)propan-2-amine to produce 2-(2H-tetrazol-5-yl)propan-2-yl 2-furoate. The final step involves the reaction of this intermediate with phenol to produce this compound.
Wissenschaftliche Forschungsanwendungen
5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide has been studied extensively for its potential therapeutic uses, particularly in the treatment of neurological disorders. It has been shown to modulate the activity of metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of neurotransmitter release. This makes it a potential target for the treatment of conditions such as Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-15(2,14-17-19-20-18-14)16-13(21)11-8-9-12(23-11)22-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,21)(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVJQWSQSRLUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NNN=N1)NC(=O)C2=CC=C(O2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide](/img/structure/B7678427.png)

![6-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7678445.png)

![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2,6-dimethylbenzamide](/img/structure/B7678453.png)
![4-[[4-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B7678458.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-(3-methylpyrazol-1-yl)pyridazin-3-amine](/img/structure/B7678461.png)

![2-[(3-Chloro-4-methylphenyl)methyl-(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B7678473.png)
![[2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol](/img/structure/B7678480.png)

![2,3-Dihydroindol-1-yl(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone](/img/structure/B7678490.png)
![1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B7678494.png)

